molecular formula C21H23Cl3N2OS B2994594 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride CAS No. 2108826-33-9

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride

Cat. No.: B2994594
CAS No.: 2108826-33-9
M. Wt: 457.84
InChI Key: MTDQOQYYKZUEEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,3-dichlorophenylamine with a suitable piperidine precursor under controlled conditions.

    Linking the Piperidine to Benzothiazole: The piperidine intermediate is then reacted with 1,3-benzothiazole through a propoxy linker. This step often requires the use of a base catalyst and an appropriate solvent to facilitate the reaction.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by selectively inhibiting the human angiotensin II type 1 receptor. It acts as a noncompetitive antagonist, binding to the receptor and preventing the activation of downstream signaling pathways. This inhibition leads to a reduction in the production of proinflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride is unique due to its high selectivity and potency as an angiotensin II type 1 receptor inhibitor. Its ability to inhibit proinflammatory cytokines makes it particularly valuable in anti-inflammatory research .

Properties

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDQOQYYKZUEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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